4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
This compound features a pyridazine core substituted with a pyrazole ring at the 3-position, linked via an amino group to a phenyl moiety. The phenyl group is further functionalized with a methoxybenzene sulfonamide group at the para position.
Properties
IUPAC Name |
4-methoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-29-17-7-9-18(10-8-17)30(27,28)25-16-5-3-15(4-6-16)22-19-11-12-20(24-23-19)26-14-2-13-21-26/h2-14,25H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOWUGWCCSYTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide, a complex organic compound, has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. Its chemical formula is with a molecular weight of approximately 422.5 g/mol. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure
The compound features a methoxy group, a pyrazolyl-pyridazinyl moiety, and a sulfonamide group, which are responsible for its diverse biological interactions. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₆O₃S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1014026-22-2 |
Antibacterial Properties
Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives of pyrazole have shown moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
In a study evaluating the antibacterial efficacy of pyrazolyl derivatives, it was found that compounds with the pyrazolyl-pyridazinyl structure demonstrated minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μg/mL against Gram-positive bacteria . This suggests that 4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide may possess similar or enhanced antibacterial properties.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II. Inhibitors of COX-II are crucial in managing inflammation and pain . The presence of the pyrazolyl moiety is often linked to anti-inflammatory effects through modulation of inflammatory pathways.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
- Signal Transduction Modulation : It may influence signaling pathways related to inflammation and infection responses.
Case Studies and Research Findings
- Antibacterial Efficacy : In a comparative study, various pyrazolyl compounds were tested against Staphylococcus aureus, revealing that those with similar structural features exhibited MIC values as low as 15.625 μg/mL . This suggests that 4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide could be effective against resistant bacterial strains.
- COX-II Inhibition : A review highlighted the importance of structural modifications in enhancing COX-II inhibitory activity among pyrazole derivatives . The incorporation of specific functional groups in 4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide may improve its efficacy as an anti-inflammatory agent.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in:
- Cancer Treatment : Preliminary studies suggest that it may inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth.
- Anti-inflammatory Agents : It has shown potential as an anti-inflammatory agent by modulating inflammatory pathways.
Biochemical Probes
The compound acts as a biochemical probe for studying enzyme interactions and signaling pathways:
- Enzyme Inhibition Studies : Research indicates that it can inhibit certain kinases, which are crucial in various signaling pathways.
Material Science
In material science, this compound is utilized for developing advanced materials and coatings due to its unique chemical properties:
- Polymer Chemistry : It serves as a building block for synthesizing novel polymers with enhanced properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The following table summarizes key structural differences and molecular properties of analogs:
Key Observations:
- Sulfonamide vs. Carboxamide/Urea : The replacement of sulfonamide with bromobenzamide () or urea () alters hydrogen-bonding capacity and solubility. Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to ureas (pKa ~13), influencing target binding .
- Piperazine-Carbonyl Modification : The piperazine moiety in introduces conformational flexibility, which may improve binding to helical receptors but reduce metabolic stability .
Preparation Methods
Sulfonation of 4-Methoxy-2,5-dimethylbenzene
4-Methoxy-2,5-dimethylbenzene undergoes sulfonation using chlorosulfonic acid (ClSO<sub>3</sub>H) in dichloromethane (DCM) at 0–5°C. The reaction produces 4-methoxy-2,5-dimethylbenzenesulfonic acid, which is isolated via precipitation in ice water.
Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl<sub>5</sub>) in thionyl chloride (SOCl<sub>2</sub>) under reflux (70°C, 4 h). Excess reagents are removed under reduced pressure to yield the sulfonyl chloride.
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1.1 | ClSO<sub>3</sub>H, DCM, 0–5°C | 85% | <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.82 (s, 1H, Ar-H), 3.89 (s, 3H, OCH<sub>3</sub>), 2.51 (s, 6H, CH<sub>3</sub>) |
| 1.2 | PCl<sub>5</sub>, SOCl<sub>2</sub>, 70°C | 78% | FT-IR: 1370 cm<sup>−1</sup> (S=O), 1175 cm<sup>−1</sup> (S-O) |
Synthesis of 6-(1H-Pyrazol-1-yl)pyridazin-3-amine
The pyridazinyl-pyrazolyl moiety is constructed via nucleophilic aromatic substitution (NAS) on 6-chloropyridazin-3-amine.
NAS Reaction Conditions
A mixture of 6-chloropyridazin-3-amine (1 eq), pyrazole (1.2 eq), and potassium carbonate (2 eq) in dimethyl sulfoxide (DMSO) is heated at 90°C for 18 h. The product is purified via column chromatography (ethyl acetate/hexane, 1:1).
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Base | K<sub>2</sub>CO<sub>3</sub> |
| Temperature | 90°C |
| Time | 18 h |
| Yield | 72% |
Characterization Data :
-
<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>) : δ 8.92 (s, 1H, pyrazole-H), 8.15 (d, <i>J</i> = 9.2 Hz, 1H, pyridazine-H), 7.85 (d, <i>J</i> = 9.2 Hz, 1H, pyridazine-H), 6.55 (s, 2H, NH<sub>2</sub>).
-
HRMS (ESI+) : m/z calcd. for C<sub>7</sub>H<sub>7</sub>N<sub>5</sub> [M+H]<sup>+</sup>: 178.0725; found: 178.0723.
Coupling of 6-(1H-Pyrazol-1-yl)pyridazin-3-amine to 4-Nitrophenyl
The pyridazinylamine is coupled to 4-aminophenyl via a two-step sequence:
Nitro Group Reduction
4-Nitrophenylpyridazinyl intermediate is reduced using hydrogen gas (H<sub>2</sub>, 1 atm) over palladium on carbon (Pd/C, 10 wt%) in ethanol at room temperature for 6 h.
Buchwald-Hartwig Amination
6-(1H-Pyrazol-1-yl)pyridazin-3-amine (1 eq), 4-iodonitrobenzene (1.1 eq), Pd<sub>2</sub>(dba)<sub>3</sub> (2 mol%), XantPhos (4 mol%), and Cs<sub>2</sub>CO<sub>3</sub> (2 eq) in toluene are heated at 110°C for 24 h.
| Step | Conditions | Yield |
|---|---|---|
| 3.1 | H<sub>2</sub>/Pd/C, EtOH | 95% |
| 3.2 | Pd<sub>2</sub>(dba)<sub>3</sub>, XantPhos | 68% |
Characterization of 4-{[6-(1H-Pyrazol-1-yl)pyridazin-3-yl]amino}aniline :
Sulfonamide Formation
The final step involves reacting 4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in pyridine at 0°C, followed by stirring at room temperature for 4 h. The crude product is crystallized from isopropyl alcohol.
| Parameter | Value |
|---|---|
| Solvent | Pyridine |
| Temperature | 0°C → RT |
| Time | 4 h |
| Yield | 65% |
Final Product Characterization :
-
<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>) : δ 10.21 (s, 1H, SO<sub>2</sub>NH), 8.93 (s, 1H, pyrazole-H), 8.15 (d, <i>J</i> = 9.2 Hz, 1H), 7.62 (d, <i>J</i> = 8.8 Hz, 2H, Ar-H), 7.12 (d, <i>J</i> = 8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH<sub>3</sub>), 2.48 (s, 6H, CH<sub>3</sub>).
Alternative Methodologies and Optimization
Microwave-Assisted Coupling
A microwave-assisted protocol reduces reaction time for pyridazine-pyrazole coupling: 6-chloropyridazin-3-amine, pyrazole, and K<sub>2</sub>CO<sub>3</sub> in DMSO are irradiated at 120°C (450 W) for 20 min, achieving 75% yield.
Green Chemistry Approaches
Recent efforts replace DMSO with cyclopentyl methyl ether (CPME), a biodegradable solvent, in NAS reactions, maintaining yields at 70% while improving environmental metrics.
Challenges and Scalability Considerations
-
Purification Complexity : The final product requires gradient column chromatography (silica gel, CH<sub>2</sub>Cl<sub>2</sub>/MeOH) due to polar byproducts.
-
Moisture Sensitivity : Sulfonyl chloride intermediates necessitate anhydrous conditions to prevent hydrolysis.
-
Catalyst Cost : Pd-based catalysts in Buchwald-Hartwig reactions contribute significantly to synthesis costs; ligand screening (e.g., DavePhos) may reduce Pd loading .
Q & A
Q. Key Data :
- Yield Optimization : Pd catalysts increase coupling efficiency (yield: 65–75%) .
- Purity : HPLC purity >98% is achievable with iterative solvent washes .
Basic: Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridazine C-H at δ 8.2–8.5 ppm; sulfonamide S=O at δ 3.1–3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated: 480.12; observed: 480.10) .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain (e.g., dihedral angle between pyridazine and benzene: 12.5°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
